cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
Brand Name: Vulcanchem
CAS No.: 35697-15-5
VCID: VC8108888
InChI: InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1
SMILES: C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

CAS No.: 35697-15-5

Cat. No.: VC8108888

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol - 35697-15-5

Specification

CAS No. 35697-15-5
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name (2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol
Standard InChI InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1
Standard InChI Key OAFYUCDEFSNRJA-QZNDUUOJSA-N
Isomeric SMILES C1[C@H]([C@H](CC2=C1C=CC=C2OCC3CO3)O)O
SMILES C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O
Canonical SMILES C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S,3R)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol, underscores its stereochemical configuration. The tetrahydro-naphthalene core is partially saturated, with hydroxyl groups at positions 2 and 3 adopting a cis orientation. The oxiranylmethoxy group at position 5 introduces an epoxide functionality, enhancing its reactivity .

Key Structural Features:

  • Stereochemistry: The cis arrangement of hydroxyl groups is critical for its interactions in synthetic applications .

  • Epoxide Group: The oxiranylmethoxy moiety (-OCH2C2H3O\text{-OCH}_2\text{C}_2\text{H}_3\text{O}) provides a site for nucleophilic attack, enabling polymerization and functionalization .

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_{4}
Molecular Weight236.26 g/mol
XLogP30.5
Topological Polar Surface Area62.2 Ų
Hydrogen Bond Donors2

Synthesis and Preparation

Key Steps:

  • Oxidation: Olefinic bonds in precursors are oxidized to cis-diols using osmium tetroxide .

  • Epoxidation: Epichlorohydrin reacts with hydroxyl groups to form the oxiranylmethoxy substituent.

  • Protection/Deprotection: Acetone or acetonide groups protect hydroxyls during functionalization .

Applications in Science and Industry

Pharmaceutical Intermediates

The compound’s epoxide and diol functionalities make it a valuable precursor in drug synthesis. For instance, it serves as an intermediate in nadolol production, a non-selective β-adrenergic blocker . The stereochemistry of the diol is crucial for the drug’s biological activity .

Polymer Chemistry

The oxiranylmethoxy group participates in ring-opening polymerization, forming epoxy resins. Comparable compounds like tetrahydrophthalic anhydride (THPA) are widely used as curing agents, suggesting potential cross-linking applications for this compound .

Material Science

Research explores its use in modifying polystyrene via Friedel-Crafts acylation, enhancing thermal stability . The epoxide’s reactivity enables covalent bonding with polymers, improving mechanical properties.

Recent Research and Developments

Stereoselective Synthesis

Advances in asymmetric catalysis have improved the yield of the cis-diol configuration. Enzymatic hydroxylation and chiral auxiliaries are under investigation to reduce reliance on toxic reagents like osmium tetroxide .

Green Chemistry Initiatives

Recent studies focus on replacing volatile organic solvents with ionic liquids or water-based systems during epoxidation, aligning with sustainable chemistry principles .

Biomedical Applications

Preliminary studies suggest derivatives of this compound could inhibit enzymes like cyclooxygenase (COX), highlighting potential anti-inflammatory applications .

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